tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC19911942
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | tert-butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | UXAWXZDXVOYLII-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]1CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the diazabicyclo[2.2.1]heptane family, characterized by a norbornane-like framework with two nitrogen atoms at positions 2 and 5. The tert-butyloxycarbonyl (Boc) group at position 2 confers steric protection and modulates reactivity. Stereochemistry at bridgehead carbons (1R,4S) influences spatial orientation, potentially altering intermolecular interactions and biological activity .
Table 1: Key Physicochemical Properties of Analogous Derivatives
Synthetic Pathways and Optimization
Classical Synthesis
The (1S,4S) isomer is synthesized via a [3+2] cycloaddition between a diamine precursor and tert-butyl chloroformate, as reported by Rosen et al. (1988) . Key steps include:
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Precursor Activation: Reaction of 1,2-diaminocyclohexane with Boc anhydride under basic conditions.
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Cyclization: Intramolecular nucleophilic attack forms the bicyclic framework.
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Purification: Crystallization from hexane/ethyl acetate yields 99% purity .
Modern Modifications
Huang et al. (2009) optimized the route using microwave-assisted synthesis, reducing reaction time from 24 hours to 2 hours while maintaining 76% yield . Catalytic asymmetric methods remain underdeveloped for the (1R,4S) configuration, highlighting a research gap.
Physicochemical and Spectroscopic Properties
Stability and Solubility
The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while stabilizing the compound against hydrolysis. LogP = 0.41 suggests moderate lipophilicity, suitable for membrane permeability in drug design.
Spectroscopic Fingerprints
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IR: Strong carbonyl stretch at 1690–1710 cm⁻¹ (Boc C=O).
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NMR: Distinct splitting patterns for bridgehead protons (δ 3.2–4.1 ppm) and tert-butyl singlet (δ 1.4 ppm) .
Reactivity and Functionalization
Boc Deprotection
Treatment with HCl/dioxane or TFA cleaves the Boc group, generating a free amine. This step is critical for further derivatization in medicinal chemistry .
Ring-Opening Reactions
Electrophilic agents (e.g., alkyl halides) selectively functionalize the less hindered nitrogen (position 5), enabling diverse analog synthesis.
Pharmacological and Industrial Applications
Drug Discovery Scaffold
The rigid bicyclic core serves as a conformational restraint in protease inhibitors and GPCR modulators. While direct studies on the (1R,4S) isomer are lacking, its (1S,4S) counterpart shows preliminary activity in kinase inhibition assays .
Catalytic Applications
Chiral derivatives act as ligands in asymmetric catalysis. For example, Pd complexes of related diazabicycloheptanes achieve 90% ee in Suzuki–Miyaura couplings .
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